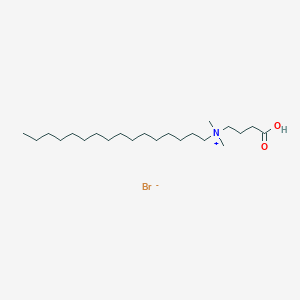
N-Acetyl-N-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-N-ethylbenzamide is an organic compound that belongs to the class of amides It is derived from benzoic acid and features an acetyl group and an ethyl group attached to the nitrogen atom of the amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-N-ethylbenzamide can be synthesized through the reaction of benzoic acid with ethylamine and acetic anhydride. The reaction typically involves the following steps:
Formation of Ethylamine Hydrochloride: Ethylamine is reacted with hydrochloric acid to form ethylamine hydrochloride.
Acylation Reaction: The ethylamine hydrochloride is then reacted with benzoic acid in the presence of acetic anhydride to form this compound.
The reaction conditions generally include heating the reaction mixture to a temperature of around 80°C and using a solvent such as acetonitrile to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-N-ethylbenzamide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzoic acid, ethylamine, and acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures (around 100°C).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Benzoic acid, ethylamine, and acetic acid.
Reduction: N-ethylbenzylamine.
Substitution: Depends on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-N-ethylbenzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Acetyl-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound may also exert its effects by modulating oxidative stress and enhancing antioxidant defenses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Phenylacetamide: An amide with a phenyl group attached to the nitrogen atom.
N-Ethylbenzamide: An amide with an ethyl group attached to the nitrogen atom.
Uniqueness
N-Acetyl-N-ethylbenzamide is unique due to the presence of both an acetyl group and an ethyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
65016-70-8 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
N-acetyl-N-ethylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-3-12(9(2)13)11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
CNYAPVVXWKJPAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C(=O)C)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Butyl-6-[(trimethylsilyl)oxy]-3,4-dihydro-1,3,5-triazin-2(1H)-one](/img/structure/B14486206.png)
![Dimethyl [bromo(difluoro)methyl]phosphonate](/img/structure/B14486209.png)



![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)







